

6-Bromo-2-methoxynicotinaldehyde: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-methoxynicotinaldehyde

Cat. No.: B1590286

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Abstract

This technical guide provides an in-depth exploration of **6-Bromo-2-methoxynicotinaldehyde**, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document delineates the compound's physicochemical properties, offers a robust, field-tested synthetic protocol, and provides a detailed spectroscopic characterization profile. Furthermore, it critically examines the molecule's reactivity, with a significant focus on its application in palladium-catalyzed cross-coupling reactions. A key emphasis is placed on its strategic importance as a precursor to sophisticated molecular architectures, particularly in the synthesis of kinase inhibitors targeting the PI3K/mTOR signaling pathway, a cornerstone of modern oncology research. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to leverage the full synthetic potential of this versatile intermediate.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

6-Bromo-2-methoxynicotinaldehyde, with the systematic IUPAC name 6-bromo-2-methoxypyridine-3-carbaldehyde, is a solid, crystalline compound at room temperature.^{[1][2]} Its molecular structure is characterized by a pyridine ring functionalized with three distinct and

strategically positioned groups: a bromine atom at the 6-position, a methoxy group at the 2-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of functionalities makes it a highly valuable and versatile intermediate in organic synthesis.

The bromine atom serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including nucleophilic additions, reductive aminations, and condensations, to build molecular complexity. The methoxy group, while relatively stable, can influence the electronic properties of the pyridine ring and, in some contexts, can be a site for demethylation to reveal a pyridinone scaffold.

The confluence of these features makes **6-Bromo-2-methoxynicotinaldehyde** a particularly sought-after building block in the field of medicinal chemistry. The substituted pyridine motif is a common feature in a vast number of biologically active compounds and approved drugs.^[3] Specifically, this scaffold is a key component in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of **6-Bromo-2-methoxynicotinaldehyde** is essential for its effective use in synthesis. The key properties are summarized in the table below.

Property	Value
CAS Number	58819-88-8
Molecular Formula	C ₇ H ₆ BrNO ₂
Molecular Weight	216.03 g/mol
Appearance	Solid
Melting Point	43 °C
Storage Temperature	2-8°C, under inert atmosphere

Table 1: Physicochemical Properties of **6-Bromo-2-methoxynicotinaldehyde**.[\[1\]](#)[\[2\]](#)

Spectroscopic Profile

While experimentally determined spectra for this specific compound are not consistently available in the public domain, a predicted spectroscopic profile can be derived from the analysis of structurally analogous compounds and established spectroscopic principles.

The ^1H and ^{13}C NMR spectra are the most powerful tools for the structural elucidation of **6-Bromo-2-methoxynicotinaldehyde**. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The aldehyde and bromo groups are electron-withdrawing, while the methoxy group is electron-donating.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehyde proton (-CHO)
~8.0	d, $J \approx 8$ Hz	1H	Aromatic proton (H-4)
~7.4	d, $J \approx 8$ Hz	1H	Aromatic proton (H-5)
~4.0	s	3H	Methoxy protons (-OCH ₃)

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde carbon (C=O)
~163	Aromatic carbon (C-2)
~145	Aromatic carbon (C-6)
~140	Aromatic carbon (C-4)
~125	Aromatic carbon (C-3)
~115	Aromatic carbon (C-5)
~54	Methoxy carbon (-OCH ₃)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde group.

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O stretch (aldehyde)
~1580, ~1460	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1250	Strong	C-O-C stretch (aryl ether)
~1100	Medium	C-Br stretch

In mass spectrometry with electron ionization (EI), the molecule is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio).

Predicted Mass Spectrometry (MS) Data:

m/z	Predicted Relative Abundance	Assignment
217	~50%	[M+2] ⁺ molecular ion (with ⁸¹ Br)
215	~50%	[M] ⁺ molecular ion (with ⁷⁹ Br)
186/188	Variable	[M-CHO] ⁺
136	Variable	[M-Br] ⁺

Experimental Protocol for Spectroscopic Analysis

The following are generalized, yet robust, protocols for acquiring the spectroscopic data described above. These protocols are designed to yield high-quality data for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-15 mg of **6-Bromo-2-methoxynicotinaldehyde** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
 - ¹H NMR Parameters: Employ a standard 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans.
 - ¹³C NMR Parameters: Utilize a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquire 1024 or more scans with proton decoupling to enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy:

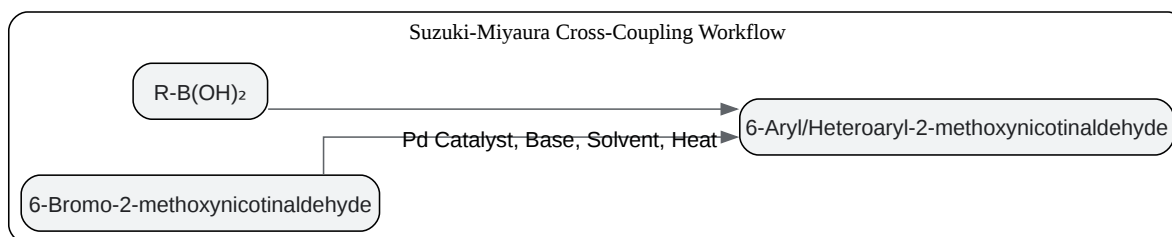
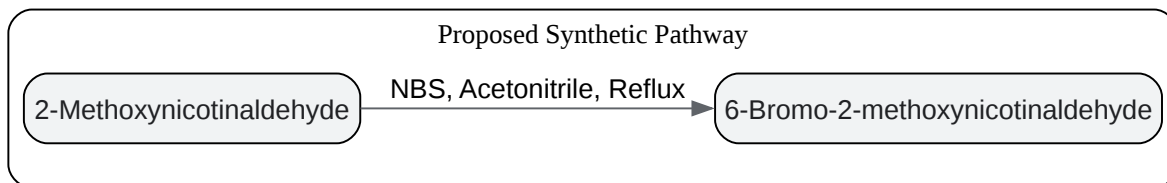
- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm^{-1} .
- **Background Correction:** Perform a background scan of the empty ATR crystal prior to analyzing the sample to ensure an accurate spectrum.

Mass Spectrometry (MS):

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) for this relatively volatile compound.
- **Mass Analysis:** Separate the ionized fragments based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Interpretation:** Analyze the mass-to-charge ratio (m/z) of the parent ion and its characteristic isotopic pattern to confirm the molecular weight and the presence of bromine.

Synthesis of 6-Bromo-2-methoxynicotinaldehyde

While several suppliers offer **6-Bromo-2-methoxynicotinaldehyde**, an efficient and scalable laboratory synthesis is crucial for many research applications. A highly plausible and chemically sound approach involves the direct bromination of the commercially available precursor, 2-methoxynicotinaldehyde, using N-Bromosuccinimide (NBS).



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- To cite this document: BenchChem. [6-Bromo-2-methoxynicotinaldehyde: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590286#key-literature-review-on-6-bromo-2-methoxynicotinaldehyde]

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